molecular formula C10H15N5 B1479699 3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole CAS No. 2098021-96-4

3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B1479699
CAS No.: 2098021-96-4
M. Wt: 205.26 g/mol
InChI Key: ZNUSDPPBVCWOCR-UHFFFAOYSA-N
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Description

3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a useful research compound. Its molecular formula is C10H15N5 and its molecular weight is 205.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions. The azide group in this compound is highly reactive and can form stable triazole linkages with alkyne-containing molecules in the presence of a copper catalyst . This interaction is crucial for labeling and tracking biomolecules in biochemical assays.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect telomerase activity in HeLa cells, leading to telomere shortening and altered cell proliferation . Additionally, this compound can induce oxidative stress in cells, impacting redox homeostasis and cellular viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azide group facilitates the formation of triazole rings via click chemistry, enabling the compound to bind covalently to target molecules . This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound has been shown to inhibit telomerase activity by incorporating into the 3’-terminus of DNA . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for prolonged experimental observations . Its degradation products can accumulate and potentially interfere with cellular functions. Long-term exposure to this compound has been associated with sustained telomere shortening and reduced cell viability in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing significant harm to the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound undergoes metabolic conversion through azide reduction and subsequent conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy in biochemical assays. Additionally, this compound can affect metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in specific cellular compartments . Its distribution is influenced by factors such as cellular uptake mechanisms, binding affinity to intracellular proteins, and subcellular localization signals . These factors determine the compound’s localization and accumulation within cells, impacting its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, this compound can be targeted to mitochondria, affecting mitochondrial function and cellular energy metabolism .

Properties

IUPAC Name

3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-15-10(6-7-12-14-11)8-4-2-3-5-9(8)13-15/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUSDPPBVCWOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 2
3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 3
3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 4
3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 5
3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Reactant of Route 6
Reactant of Route 6
3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.